molecular formula C7H6BrNO B181206 4-Bromobenzamide CAS No. 698-67-9

4-Bromobenzamide

Cat. No.: B181206
CAS No.: 698-67-9
M. Wt: 200.03 g/mol
InChI Key: ZRWNRAJCPNLYAK-UHFFFAOYSA-N
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Description

Electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated.

Biochemical Analysis

Biochemical Properties

4-Bromobenzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the preparation of (N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide . The nature of these interactions often involves the bromine atom in this compound, which can participate in electrophilic aromatic substitution reactions.

Cellular Effects

In a study on human gingival fibroblasts, this compound was found to have significant effects on cellular processes . It was observed to inhibit the production of IL-6 and prostaglandin E2 (PGE2), two key mediators of inflammation . This suggests that this compound may influence cell signaling pathways and gene expression related to inflammation.

Properties

IUPAC Name

4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNRAJCPNLYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220098
Record name Benzamide, p-bromo-
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-67-9
Record name 4-Bromobenzamide
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Record name Benzamide, p-bromo-
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Record name 4-Bromobenzamide
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Record name Benzamide, p-bromo-
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Record name 4-bromobenzamide
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Record name 4-Bromobenzamide
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Synthesis routes and methods

Procedure details

On an ice water bath, 108 g (0.49 mol) of 4-bromobenzoic acid chloride was added drop-wise over 30 minutes to 330 cm3 (4.9 mol) of concentrated aqueous ammonia while vigorously stirring. The resultant crystals were filtered out, washed with water and recrystallized from acetone to yield 88 g (0.44 mol) of 4-bromobenzoic acid amide.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
4.9 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Bromobenzamide?

A1: this compound has the molecular formula C7H6BrNO and a molecular weight of 214.05 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ spectroscopic techniques like FTIR, 1H NMR, and 13C NMR to identify and characterize this compound. [, ]

Q3: How does this compound interact in biological systems?

A3: Research shows this compound exhibits anti-inflammatory properties by inhibiting the production of IL-6 and Prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts. [] Further research indicates that it may be metabolized to 4-bromobenzoic acid in the skin. []

Q4: Can this compound be used to stimulate microbial activity?

A4: Yes, this compound, along with other brominated benzoates, has demonstrated the ability to prime microbial PCB dechlorination in sediment samples. This suggests its potential in bioremediation strategies. []

Q5: Does this compound have applications in organic synthesis?

A5: this compound plays a role in synthesizing platinum(II) complexes with thiourea derivative ligands. These complexes exhibit supramolecular aggregation stabilized by weak interactions like C-H···π and π···π stacking. [] Additionally, it can be employed in palladium-catalyzed C-C bond construction through C-H functionalization for the direct arylation of heteroaromatics. []

Q6: How do structural modifications of this compound affect its activity?

A6: Studies on similar compounds with varying halogen substitutions and alkyl chain lengths indicate significant changes in thromboxane synthetase inhibition and antihypertensive properties. [] Replacing bromine with fluorine or chlorine in the para position of the benzamide moiety also influences antinociceptive and antimicrobial activity. [, ]

Q7: What is known about the crystal structure of this compound?

A7: this compound crystallizes forming an intramolecular N—H⋯O hydrogen bond. The crystal packing is further stabilized by intermolecular N—H⋯O and O—H⋯N hydrogen bonds. [] In cocrystals with dicarboxylic acids, this compound exhibits Type I and Type II halogen···halogen interactions, influencing the crystal packing. [, ]

Q8: What is the significance of halogen···halogen interactions in this compound cocrystals?

A8: These interactions, classified as Type I or Type II, play a crucial role in determining the packing arrangement and polymorphism observed in this compound cocrystals with dicarboxylic acids. [, ]

Q9: What analytical techniques are used to study this compound?

A9: Researchers employ techniques like synchronous fluorescence spectroscopy to study the behavior and reactivity of this compound, particularly in reactions like the Suzuki coupling. [, ]

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